Cas no 2228688-15-9 (2-(chloromethyl)-4-fluorobut-1-ene)

2-(chloromethyl)-4-fluorobut-1-ene 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-4-fluorobut-1-ene
- 2228688-15-9
- EN300-1975692
-
- インチ: 1S/C5H8ClF/c1-5(4-6)2-3-7/h1-4H2
- InChIKey: ZKPPQYVVUGJGMN-UHFFFAOYSA-N
- ほほえんだ: ClCC(=C)CCF
計算された属性
- せいみつぶんしりょう: 122.0298561g/mol
- どういたいしつりょう: 122.0298561g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 61.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(chloromethyl)-4-fluorobut-1-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1975692-5.0g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1975692-2.5g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1975692-10.0g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1975692-0.25g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1975692-0.05g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1975692-10g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 10g |
$4852.0 | 2023-09-16 | ||
Enamine | EN300-1975692-1g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1975692-5g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 5g |
$3273.0 | 2023-09-16 | ||
Enamine | EN300-1975692-1.0g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1975692-0.1g |
2-(chloromethyl)-4-fluorobut-1-ene |
2228688-15-9 | 0.1g |
$993.0 | 2023-09-16 |
2-(chloromethyl)-4-fluorobut-1-ene 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
2-(chloromethyl)-4-fluorobut-1-eneに関する追加情報
Introduction to 2-(chloromethyl)-4-fluorobut-1-ene (CAS No. 2228688-15-9)
2-(chloromethyl)-4-fluorobut-1-ene, identified by the Chemical Abstracts Service Number (CAS No.) 2228688-15-9, is a fluorinated alkene with a unique structural framework that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound features a bifunctional structure, incorporating both a chloromethyl group and a fluorine substituent on a butene backbone, making it a versatile intermediate for the development of various chemical derivatives. The presence of these functional groups imparts distinct reactivity, enabling its application in synthetic pathways that are critical for drug discovery and material science.
The chloromethyl moiety in 2-(chloromethyl)-4-fluorobut-1-ene is particularly noteworthy, as it serves as a reactive site for nucleophilic addition reactions. This property is leveraged in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the introduction of chiral centers or specific functional groups is essential. The fluorine atom, on the other hand, enhances the metabolic stability and lipophilicity of the resulting compounds, which are crucial factors in drug design. Recent studies have highlighted the role of fluorinated compounds in improving pharmacokinetic profiles, making 2-(chloromethyl)-4-fluorobut-1-ene a promising candidate for further exploration.
In recent years, advancements in synthetic methodologies have enabled more efficient and selective transformations of compounds like 2-(chloromethyl)-4-fluorobut-1-ene. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These techniques have opened new avenues for the development of novel therapeutic agents. A notable example is the use of palladium-catalyzed reactions to form carbon-carbon bonds, which has been instrumental in creating complex molecular architectures. The combination of these methodologies with the unique reactivity of 2-(chloromethyl)-4-fluorobut-1-ene has led to significant breakthroughs in medicinal chemistry.
The pharmaceutical industry has been particularly interested in fluorinated alkenes due to their potential applications in antiviral and anticancer therapies. For example, derivatives of 2-(chloromethyl)-4-fluorobut-1-ene have been investigated for their ability to inhibit enzyme activity by disrupting protein-protein interactions. Such interactions are often critical in disease pathways, making targeted inhibition a viable strategy for therapeutic intervention. Additionally, the compound’s ability to undergo polymerization under controlled conditions has been explored for the development of advanced materials with tailored properties. These materials could find applications in biomedicine, such as drug delivery systems or tissue engineering scaffolds.
From a synthetic chemistry perspective, 2-(chloromethyl)-4-fluorobut-1-ene offers a rich platform for exploring new reaction pathways and developing innovative catalysts. Researchers have been particularly interested in optimizing conditions to minimize side reactions and maximize yield. This has led to the development of greener synthetic routes that reduce waste and energy consumption. Such innovations align with global efforts to promote sustainable chemistry practices. Furthermore, computational modeling has played a crucial role in predicting reaction outcomes and designing experiments efficiently. By integrating experimental data with theoretical calculations, scientists can gain deeper insights into the mechanisms governing transformations involving 2-(chloromethyl)-4-fluorobut-1-ene.
The versatility of 2-(chloromethyl)-4-fluorobut-1-ene extends beyond pharmaceutical applications into other areas such as polymer science and materials engineering. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical strength. These properties make it an attractive candidate for high-performance materials used in industries ranging from aerospace to electronics. Moreover, recent research has demonstrated its potential in developing photoactive materials that can be used in organic electronics or solar cells. The ability to fine-tune electronic properties through strategic functionalization offers exciting possibilities for future technological advancements.
In conclusion, 2-(chloromethyl)-4-fluorobut-1-ene (CAS No. 2228688-15-9) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and researchers working on drug discovery, materials science, and beyond. As our understanding of chemical transformations continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of science and technology.
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